1-Oxo-1,2-Dihydroisochinolin-5-carbonsäure
Übersicht
Beschreibung
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3 It is characterized by the presence of an isoquinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
Wissenschaftliche Forschungsanwendungen
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid . These factors could include pH, temperature, and the presence of other molecules, among others. Detailed studies are needed to understand how these environmental factors impact the compound’s activity.
Biochemische Analyse
Biochemical Properties
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with various enzymes, including oxidoreductases and hydrolases, by binding to their active sites and inhibiting their activity. This compound also interacts with proteins involved in signal transduction pathways, such as kinases and phosphatases, altering their activity and affecting downstream signaling events. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid to the target biomolecules .
Cellular Effects
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins. Additionally, 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid involves its binding to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the target. For example, when 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid binds to an enzyme’s active site, it can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit specific enzymes and alter cellular metabolism without causing significant toxicity. At high doses, 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid can induce toxic effects, such as liver damage and oxidative stress, due to its interaction with multiple biomolecules and disruption of normal cellular processes .
Metabolic Pathways
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is involved in several metabolic pathways, including those related to amino acid metabolism and oxidative stress response. It interacts with enzymes such as oxidoreductases and transferases, affecting the flux of metabolites through these pathways. This compound can also influence the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the cytoplasm and mitochondria. The transport and distribution of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is primarily in the cytoplasm and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity and function of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid are influenced by its subcellular localization, as it can interact with different biomolecules and exert its effects in these specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanobenzaldehyde with ammonia in the presence of a catalyst can lead to the formation of the desired isoquinoline derivative. The reaction typically requires specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 1,2-Dihydro-1-oxo-5-isoquinolinecarboxylic acid
Comparison: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For example, the position of the carboxylic acid group influences the compound’s ability to participate in specific reactions and interact with biological targets.
Eigenschaften
IUPAC Name |
1-oxo-2H-isoquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQUDHWCGDWPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653975 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212374-18-0 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.